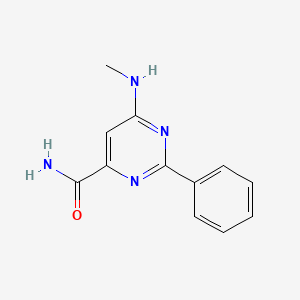

6-(Methylamino)-2-phenylpyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-(methylamino)-2-phenylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-14-10-7-9(11(13)17)15-12(16-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,17)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSOGBIWUIWFRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)C(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-2-phenylpyrimidine-4-carboxamide typically involves the reaction of 2-phenylpyrimidine-4-carboxylic acid with methylamine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)-2-phenylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives at the methylamino group.

Scientific Research Applications

Antitumor Activity

Research indicates that 6-(Methylamino)-2-phenylpyrimidine-4-carboxamide exhibits notable cytotoxic effects against various cancer cell lines.

Case Studies on Antitumor Activity

- Study on Lung and Breast Cancer Cells : A study evaluated the compound's effectiveness against A549 (lung cancer) and MCF-7 (breast cancer) cells. The results showed significant cytotoxicity with IC50 values of 12.5 µM for A549 and 15.0 µM for MCF-7, suggesting its potential as a lead compound for developing new anticancer therapies.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

- Xenograft Models : In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential for clinical application.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, which are crucial in treating various inflammatory diseases.

Targeting Specific Biological Pathways

Recent studies have highlighted the compound's ability to act as a selective inhibitor of SHP2, a protein involved in various signaling pathways related to cell growth and proliferation.

Pharmacological Insights

- SHP2 Inhibition : The carboxamide-pyrimidine derivatives, including this compound, have been shown to effectively inhibit SHP2, thus potentially providing therapeutic benefits in hyperproliferative diseases such as cancer . This inhibition leads to the downregulation of the ERK/MAPK signaling pathway, which is critical for cellular proliferation.

Mechanism of Action

The mechanism of action of 6-(Methylamino)-2-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Phenylpyrimidine-4-carboxamide

- 6-(Dimethylamino)-2-phenylpyrimidine-4-carboxamide

- 6-(Ethylamino)-2-phenylpyrimidine-4-carboxamide

Uniqueness

6-(Methylamino)-2-phenylpyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

6-(Methylamino)-2-phenylpyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

The compound features a unique substitution pattern that enhances its biological activity. The methylamino group is particularly notable for increasing the compound's affinity for various molecular targets, positioning it as a valuable candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer effects. It has been studied for its ability to inhibit specific protein kinases involved in tumor growth and proliferation.

Key Findings:

- Inhibition of EGFR : The compound has shown significant inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Studies report IC50 values in the low micromolar range, indicating strong potency compared to standard inhibitors like gefitinib .

- Cell Line Studies : In vitro studies demonstrate that the compound induces apoptosis in various cancer cell lines, including MiaPaCa2 and HepG2, with IC50 values ranging from 1.32 μM to 5.89 μM .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MiaPaCa2 | 1.32 | Apoptosis induction |

| HepG2 | 0.28 | EGFR inhibition |

| A431 | 2.06 | EGFR mutation inhibition |

Antiviral and Antibacterial Activity

The compound has also been explored for its antiviral and antibacterial properties. Preliminary studies suggest efficacy against various pathogens, although detailed mechanisms remain under investigation.

- Antiviral Action : It has been noted to exhibit activity against viral replication, potentially through inhibition of viral enzymes.

- Antibacterial Effects : The compound's structure allows it to interfere with bacterial growth by targeting specific metabolic pathways.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes and receptors:

- Enzyme Inhibition : The compound binds to active sites on target enzymes, blocking substrate access and disrupting metabolic pathways.

- Receptor Modulation : It interacts with receptors such as EGFR, leading to downstream effects that inhibit cell proliferation and induce apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in the chemical structure affect biological activity. Modifications at specific positions on the pyrimidine ring can enhance or diminish potency:

- Substituents : Electron-donating groups at the 2-position of the pyrimidine significantly increase anti-inflammatory and anticancer activity .

- Analog Studies : Comparison with analogs such as 6-(Dimethylamino)-2-phenylpyrimidine-4-carboxamide reveals that slight changes can lead to substantial differences in efficacy.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Clinical Trials : Ongoing trials are evaluating its effectiveness in combination therapies for resistant cancer types.

- Preclinical Models : Animal models have demonstrated tumor regression with minimal toxicity when treated with this compound at optimized dosages.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 6-(Methylamino)-2-phenylpyrimidine-4-carboxamide?

- Methodological Answer: Employ Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, catalyst loading, and reaction time. Use factorial designs to identify critical variables and response surface methodology (RSM) to optimize yields. Statistical tools like ANOVA can validate the significance of each factor. Computational pre-screening of reaction conditions via quantum chemical calculations (e.g., transition state analysis) can reduce trial-and-error experimentation .

Q. Which analytical techniques are most robust for characterizing the structural purity of this compound?

- Methodological Answer: Combine NMR spectroscopy (¹H/¹³C, 2D-COSY) for functional group verification, HPLC-MS for purity assessment, and single-crystal X-ray diffraction for absolute configuration determination. For crystalline samples, X-ray analysis provides unambiguous bond-length and angle data, as demonstrated in structurally analogous pyrimidine derivatives . Thermogravimetric analysis (TGA) can further assess thermal stability.

Q. How can computational modeling enhance the study of this compound’s reactivity?

- Methodological Answer: Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict regioselectivity in reactions. Molecular dynamics simulations can model solvation effects. Software platforms like Gaussian or ORCA enable transition-state analysis, while machine learning tools (e.g., ICReDD’s reaction-path algorithms) accelerate reaction discovery .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer: Adhere to Chemical Hygiene Plan guidelines: use fume hoods for synthesis, wear PPE (gloves, goggles), and store waste in designated containers for professional disposal. Implement toxicity screenings (e.g., Ames test) if biological activity is suspected. Regular safety audits and 100% compliance with pre-lab safety exams are mandatory, as per institutional regulations .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s catalytic or stoichiometric reactions?

- Methodological Answer: Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps. Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Pair experimental data with DFT-computed reaction coordinates to propose mechanisms. For example, investigate methylation pathways via methylamine intermediates using labeled isotopes (e.g., ¹⁵N) .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer: Perform meta-analysis of existing datasets to identify confounding variables (e.g., cell line specificity, assay protocols). Validate findings through orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests). Use Bayesian statistics to quantify uncertainty. Cross-disciplinary collaboration with theoretical chemists can reconcile discrepancies between computational predictions and experimental results .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer: Address mass/heat transfer limitations by transitioning from batch to flow reactors, which improve mixing and temperature control. Use process simulation software (Aspen Plus, COMSOL) to model scalability. Pilot-scale experiments should optimize solvent recovery and catalyst recycling. Membrane separation technologies (e.g., nanofiltration) can enhance purity during workup .

Q. How can this compound be integrated into interdisciplinary research (e.g., materials science or environmental chemistry)?

- Methodological Answer: Explore its use as a ligand in metal-organic frameworks (MOFs) for gas storage by analyzing coordination chemistry via UV-Vis and XPS. For environmental applications, study photodegradation pathways using LC-MS and assess ecotoxicity via algal growth inhibition tests. Collaborate with computational teams to predict adsorption capacities or catalytic activity in pollution remediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.